

(S)-propane-1,2-diol chemical and physical properties

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Compound of Interest

Compound Name: (S)-propane-1,2-diol

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An In-depth Technical Guide to the Chemical and Physical Properties of **(S)-propane-1,2-diol**

Introduction

(S)-propane-1,2-diol, also known as (S)-(+)-propylene glycol, is the S-enantiomer of propane-1,2-diol.[1] It is a chiral organic compound that presents as a clear, colorless, and viscous liquid.[1][2][3] This compound is practically odorless and has a sweet, slightly acrid taste, similar to glycerin.[1][2] **(S)-propane-1,2-diol** serves as a valuable chiral building block in organic synthesis and is utilized as an organic solvent and diluent in pharmaceutical preparations.[2][4] Furthermore, it is a metabolite found in humans and Escherichia coli.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, complete with experimental protocols for their determination.

Chemical Properties

(S)-propane-1,2-diol is a vicinal diol, characterized by hydroxyl groups on adjacent carbon atoms.[1] Its chemical identity is well-established through various identifiers.

Identifier	Value
CAS Number	4254-15-3[2][3][4]
Molecular Formula	C ₃ H ₈ O ₂ [2][3][4]
Molecular Weight	76.09 g/mol [1][2][3][5]
IUPAC Name	(2S)-propane-1,2-diol[3][4][6]
Synonyms	(S)-(+)-1,2-Propanediol, (S)-Propylene glycol, L-1,2-Propanediol[2][4]
InChI Key	DNIAPMSPPWPWGF-VKHMYHEASA-N[5][7]
SMILES	C--INVALID-LINK--CO[4][7]

Stability and Reactivity: **(S)-propane-1,2-diol** is stable at cool temperatures when stored in a well-closed container.[2] However, it is hygroscopic and should be protected from light and stored in a cool, dry place.[2][8][9] At high temperatures and in the open, it is susceptible to oxidation, which can yield products such as propionaldehyde, lactic acid, pyruvic acid, and acetic acid.[2] It is incompatible with strong oxidizing agents, acid chlorides, acid anhydrides, chloroformates, and reducing agents.[4]

Physical Properties

The physical characteristics of **(S)-propane-1,2-diol** have been extensively documented and are summarized in the table below.

Property	Value	Conditions
Appearance	Clear, colorless, viscous liquid[1][2][10]	Ambient
Melting Point	-59 °C[2][9]	-
Boiling Point	186-188 °C[2][4][7][8]	765 mmHg
Density	1.036 g/mL[2][7][8][9]	at 20 °C
1.04 g/mL[7]	at 25 °C	
Refractive Index	1.432[2][4][7][8]	at 20 °C (D-line)
Optical Rotation	[α] = +16.5°[1][2][7]	at 20 °C (D-line), neat
[α] = +16°[2][4]	neat	
Solubility	Miscible with water, acetone, chloroform, ethanol, and glycerin.[2] Soluble in ether.[2] Insoluble in light mineral oil and fixed oils.[2]	-
pKa	14.49 ± 0.20 (Predicted)[2][6]	-
Flash Point	225 °F (107.2 °C)[2]	-
103 °C[7]	closed cup	
Vapor Pressure	0.08 mmHg	at 25 °C

Experimental Protocols

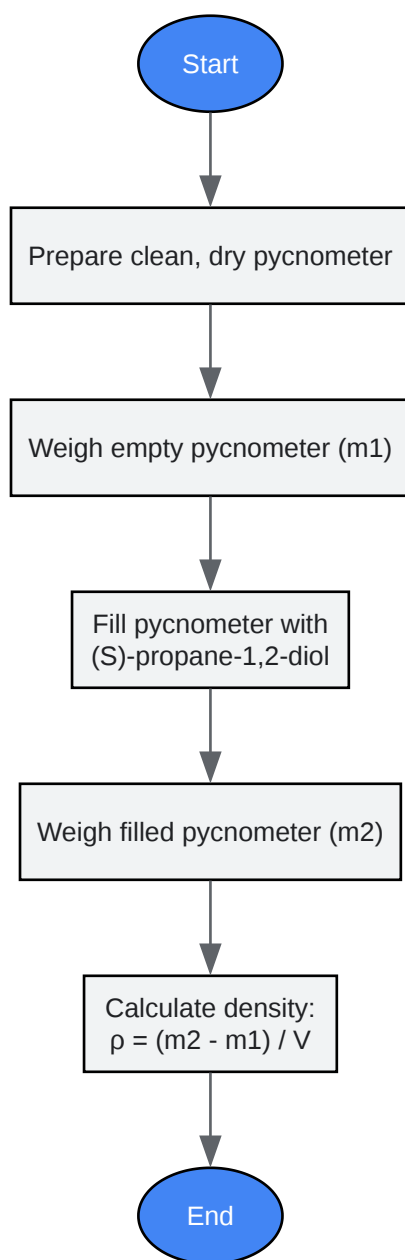
Detailed methodologies for the determination of key physical properties of **(S)-propane-1,2-diol** are provided below.

Determination of Density using a Pycnometer

This protocol outlines the measurement of the density of **(S)-propane-1,2-diol** using a pycnometer, a flask with a precise volume.[11]

Methodology:

- Preparation: Clean and dry a pycnometer of known volume (e.g., 25 mL).
- Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer using an analytical balance and record the mass (m_1).
- Mass of Pycnometer with Sample: Fill the pycnometer with **(S)-propane-1,2-diol**, ensuring no air bubbles are present. Place the stopper and wipe away any excess liquid. Weigh the filled pycnometer and record the mass (m_2).
- Temperature Control: Ensure the temperature of the sample is maintained at 20 °C during the measurement.
- Calculation: The density (ρ) is calculated using the formula: $\rho = (m_2 - m_1) / V$ where V is the volume of the pycnometer.



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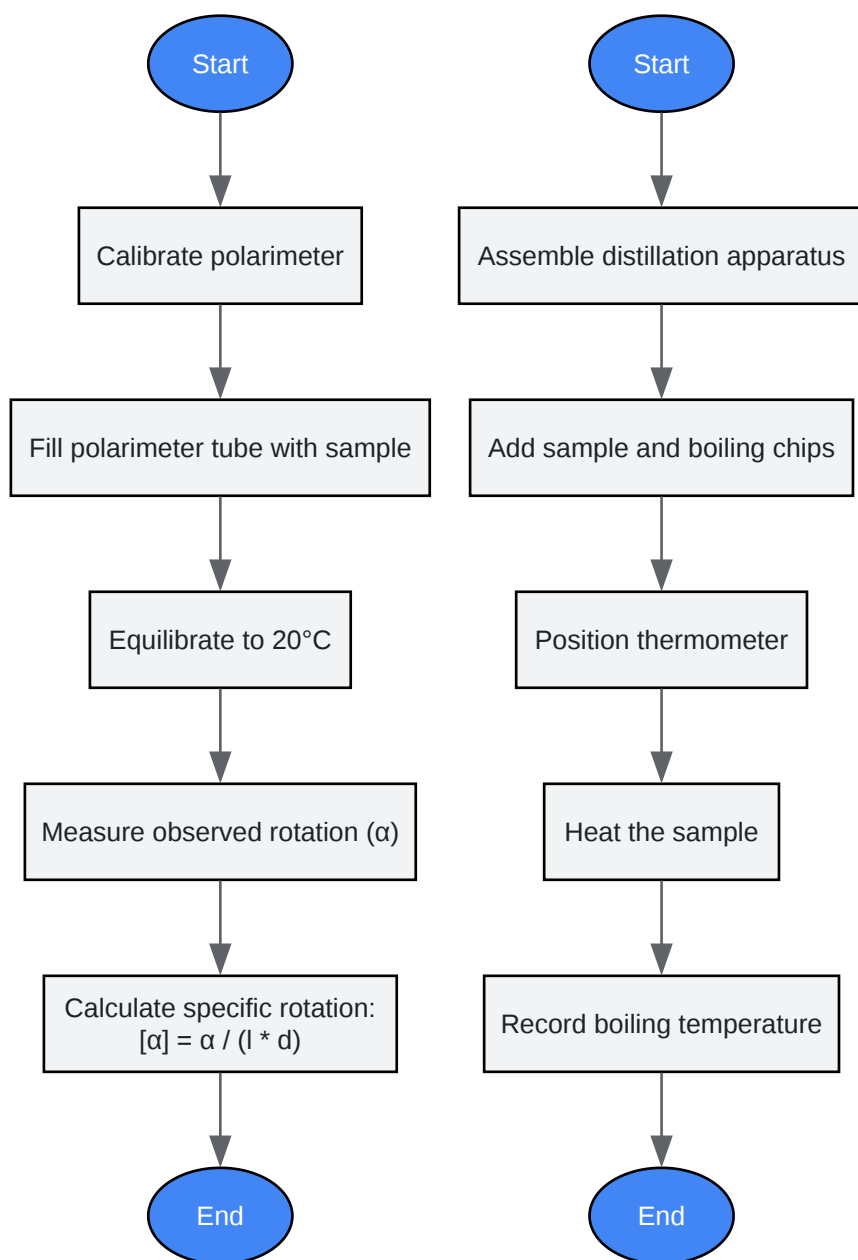
Caption: Workflow for Density Determination.

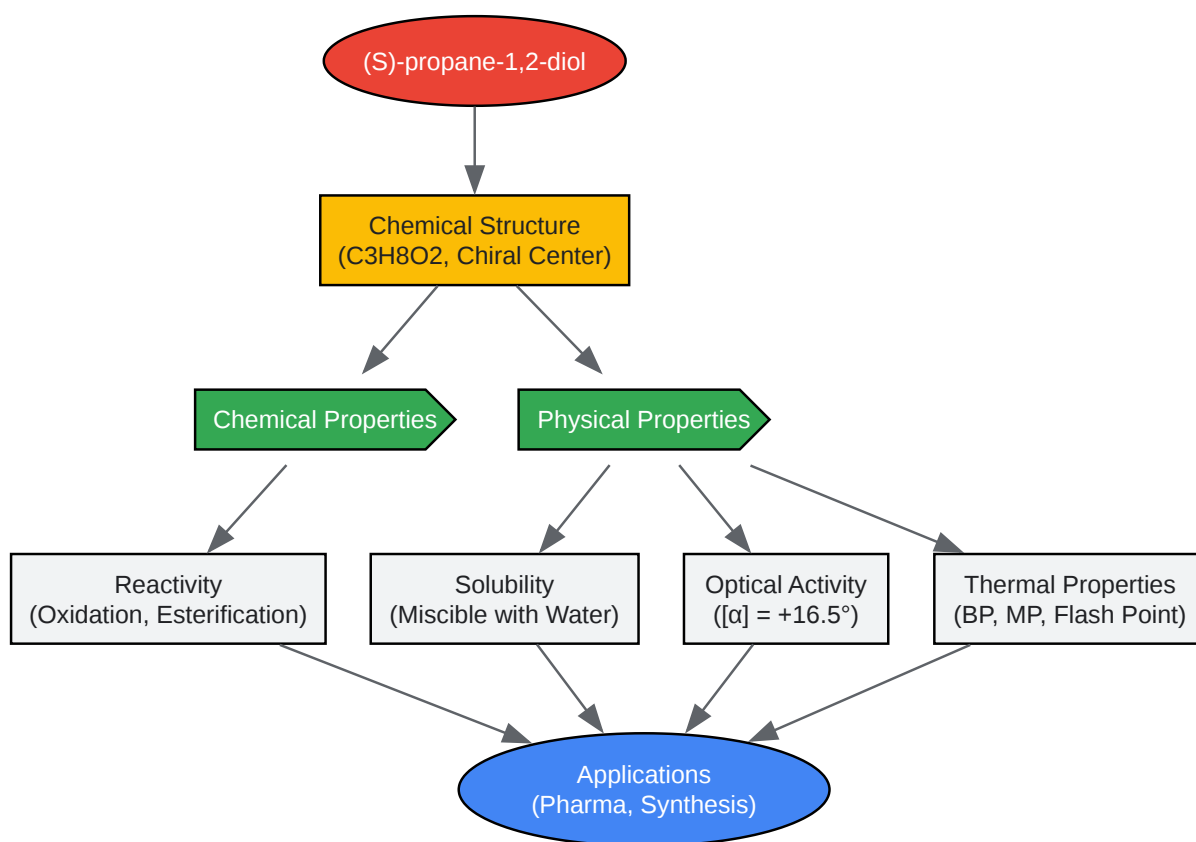
Determination of Optical Rotation

This protocol describes the measurement of the specific rotation of **(S)-propane-1,2-diol** using a polarimeter.^{[12][13][14]}

Methodology:

- Instrument Calibration: Calibrate the polarimeter by taking a zero reading with an empty sample tube.
- Sample Preparation: Fill a 100 mm polarimeter tube with neat **(S)-propane-1,2-diol**, ensuring there are no air bubbles in the light path.
- Temperature Equilibration: Maintain the sample temperature at 20 °C.
- Measurement: Place the sample tube in the polarimeter and measure the angle of rotation (α). The light source should be a sodium D-line (589.3 nm).[\[12\]](#)
- Calculation: For a neat liquid, the specific rotation $[\alpha]$ is calculated as: $[\alpha] = \alpha / (l * d)$ where α is the observed rotation in degrees, l is the path length in decimeters (1 for a 100 mm tube), and d is the density of the liquid at the measurement temperature.





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